molecular formula C19H29NO B1238971 Gephyrotoxin CAS No. 55893-12-4

Gephyrotoxin

Katalognummer: B1238971
CAS-Nummer: 55893-12-4
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: IQTIQAXNJBRKRG-IZDLKJCPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gephyrotoxin is a natural product found in Oophaga speciosa with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The synthesis of gephyrotoxin has been a focus of various studies, aiming to create this compound due to its limited natural availability. Notable methods include:

  • Total Synthesis : The first total synthesis was achieved by Kishi et al., involving an 18-step process starting from L-pyroglutamic acid. This method has been refined over time, with subsequent studies reporting more efficient routes that minimize diastereoselective steps while maintaining high stereochemical fidelity .
  • Cascade Reactions : Recent advancements have introduced cascade strategies that allow for the formation of multiple rings and stereocenters in fewer steps. For instance, a concise synthesis from L-pyroglutaminol was reported, which utilized a diastereoselective intramolecular enamine/Michael cascade reaction, yielding this compound in nine steps with a 14% overall yield .

Biological Activities

This compound exhibits several intriguing biological properties that make it a candidate for further research:

  • Ion Channel Modulation : It has been shown to block potassium ion passage, which may have implications for developing treatments targeting ion channel-related disorders .
  • Neurological Effects : Initial studies indicated that this compound acts as a muscarinic antagonist. However, recent research has uncovered additional neurological activities that warrant further investigation .

Potential Therapeutic Applications

Given its unique properties, this compound holds promise in various therapeutic contexts:

  • Neuropharmacology : The compound's ability to modulate neurotransmitter systems positions it as a potential candidate for treating neurological disorders such as epilepsy or schizophrenia. Its effects on ion channels could also lead to novel treatments for cardiac arrhythmias .
  • Drug Development : The synthesis of this compound allows for the exploration of its derivatives and analogs, which could enhance its efficacy and reduce toxicity. Research is ongoing to identify how modifications to its structure can optimize its pharmacological profile .

Case Studies and Research Findings

Several studies have documented the synthesis and biological activity of this compound:

StudyYearKey Findings
Kishi et al.1977First total synthesis of this compound; established foundational synthetic methods.
Santarem et al.2008Developed an enantiopure synthesis with improved diastereoselectivity; highlighted the importance of stereochemistry in biological activity.
Wallace et al.2014Reported a cascade strategy for efficient synthesis; confirmed the absolute configuration through X-ray diffraction .

Eigenschaften

CAS-Nummer

55893-12-4

Molekularformel

C19H29NO

Molekulargewicht

287.4 g/mol

IUPAC-Name

2-[(1R,3aR,5aR,6R,9aS)-6-[(Z)-pent-2-en-4-ynyl]-1,2,3,3a,4,5,5a,6,7,8,9,9a-dodecahydropyrrolo[1,2-a]quinolin-1-yl]ethanol

InChI

InChI=1S/C19H29NO/c1-2-3-4-6-15-7-5-8-19-18(15)12-11-16-9-10-17(13-14-21)20(16)19/h1,3-4,15-19,21H,5-14H2/b4-3-/t15-,16-,17+,18+,19-/m0/s1

InChI-Schlüssel

IQTIQAXNJBRKRG-IZDLKJCPSA-N

SMILES

C#CC=CCC1CCCC2C1CCC3N2C(CC3)CCO

Isomerische SMILES

C#C/C=C\C[C@H]1CCC[C@H]2[C@@H]1CC[C@H]3N2[C@H](CC3)CCO

Kanonische SMILES

C#CC=CCC1CCCC2C1CCC3N2C(CC3)CCO

Key on ui other cas no.

75685-48-2

Synonyme

(1S,3aS,5aS,6S(Z),9aR,10R)dodecahydro-6-(2- penten-4-yl)pyrrolo(1,2-a)quinoline-1-ethanol
gephyrotoxin
gephyrotoxin 287C
Pyrrolo(1,2-a)quinoline-1-ethanol, dodecahydro-6-(2-penten-4-ynyl)-, (1S-(1alpha,3abeta,5aalpha,6alpha(Z),9aalpha))-

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gephyrotoxin
Reactant of Route 2
Gephyrotoxin
Reactant of Route 3
Gephyrotoxin
Reactant of Route 4
Gephyrotoxin
Reactant of Route 5
Gephyrotoxin
Reactant of Route 6
Gephyrotoxin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.